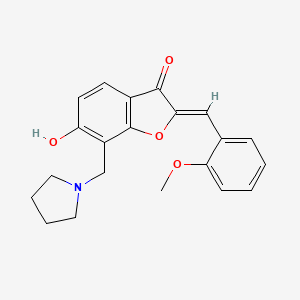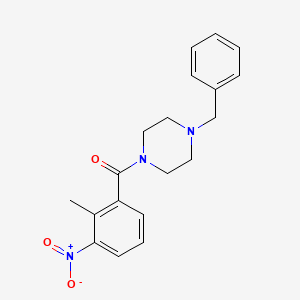
(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone” is a chemical compound with the molecular formula C19H21N3O3 . Its molecular weight is 339.39 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a benzylpiperazine moiety and a 2-methyl-3-nitrophenyl methanone group . The exact structure can be determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Antileukemic Agent Synthesis : A study described the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, leading to key intermediates in the synthesis of antileukemic agent imatinib and its isomer. This showcases the compound's role in creating therapeutic agents against leukemia (Koroleva et al., 2011).
- CNS Receptor Ligands : Another research highlighted the synthesis from (S)-serine and transformation into ligands for central nervous system (CNS) receptors, indicating its potential application in neurological research (Beduerftig et al., 2001).
- Antibacterial Activity : A novel series of compounds including similar benzylpiperazine derivatives was evaluated for antibacterial activity, revealing potential as antimicrobial agents (Nagaraj et al., 2018).
Biological Activities
- Endocannabinoid System Modulation : Research involving benzylpiperazinyl compounds tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) demonstrated the compound's significant activity. This suggests its application in studying endocannabinoid system modulation, with implications for developing new therapeutic strategies (Morera et al., 2012).
- Antifungal and Antiviral Agents : Studies on substituted benzimidazoles, closely related to benzylpiperazine derivatives, showed activity against fungi and viruses, indicating potential for developing new antifungal and antiviral drugs (Sharma et al., 2009).
Molecular Interactions and Structural Analyses
- Clathrate Formation : Research into the edge-to-face interaction between aromatic rings in clathrate formation of certain derivatives provided insights into molecular interactions and crystal engineering, useful for designing new material structures (Eto et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “(4-Benzylpiperazin-1-yl)(2-methyl-3-nitrophenyl)methanone” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological activities and can interact with various targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes .
Mode of Action
Many piperazine derivatives are known to interact with their targets by mimicking the natural ligands of these targets, leading to changes in the activity of these targets .
Pharmacokinetics
Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, which suggests good bioavailability .
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-17(8-5-9-18(15)22(24)25)19(23)21-12-10-20(11-13-21)14-16-6-3-2-4-7-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMJMADYHABOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2609220.png)
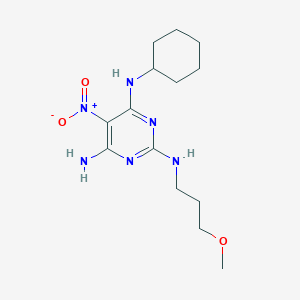

![methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate](/img/structure/B2609224.png)

![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)
![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2609229.png)
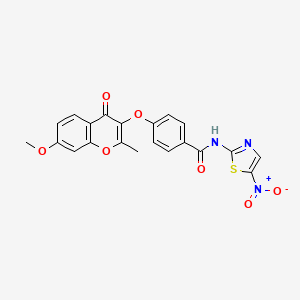
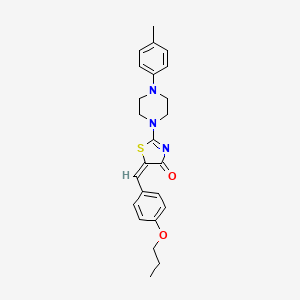
![3-(phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2609236.png)
